L-Leucine-d3

説明

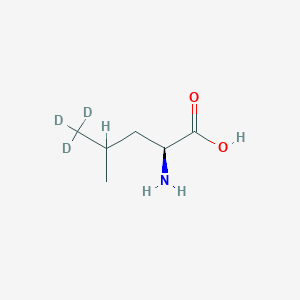

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-LONBSJBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454138 |

Source

|

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87828-86-2 |

Source

|

| Record name | Leucine 5,5,5-H-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE 5,5,5-H-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Leucine-d3, a crucial isotopically labeled amino acid in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification. This document details synthetic strategies, purification methods, and analytical protocols for determining isotopic enrichment, presented in a format tailored for researchers and professionals in the life sciences and drug development.

Synthesis of L-Leucine-d3

The synthesis of L-Leucine-d3 with high isotopic and enantiomeric purity requires a strategic approach to introduce deuterium (B1214612) atoms stereoselectively. Two primary strategies are commonly employed: asymmetric synthesis using a chiral auxiliary and enzymatic resolution of a racemic mixture of deuterated leucine (B10760876).

Asymmetric Synthesis via an Evans Auxiliary

This method introduces deuterium at a specific position with high stereocontrol, yielding the desired L-enantiomer directly.[1] A common approach involves the use of an Evans oxazolidinone chiral auxiliary.

Experimental Protocol:

-

Acylation of Evans Auxiliary: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with isovaleryl chloride (or a similar reagent) to form the corresponding N-isovaleryl oxazolidinone.

-

Deuteration: The enolate of the N-isovaleryl oxazolidinone is generated using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The enolate is then quenched with a deuterium source, typically deuterium oxide (D₂O) or a deuterated alkyl halide (e.g., CD₃I for methyl-d3 labeling), to introduce the deuterium atoms. For L-Leucine-d3 where the methyl groups are deuterated, a deuterated isovaleryl precursor would be used in the initial acylation step.

-

Cleavage of the Auxiliary: The resulting deuterated N-acyl oxazolidinone is then cleaved, for example, by hydrolysis with lithium hydroxide (B78521), to release the deuterated carboxylic acid.

-

Conversion to Amino Acid: The carboxylic acid is then converted to the corresponding α-amino acid. This can be achieved through various methods, such as a Curtius rearrangement or by conversion to an α-bromo acid followed by amination.

-

Purification: The final L-Leucine-d3 is purified, typically by ion-exchange chromatography, to remove any remaining chiral auxiliary, reagents, and byproducts.

Enzymatic Resolution of DL-Leucine-d3

This strategy involves the non-stereoselective synthesis of a racemic mixture of DL-Leucine-d3, followed by the enzymatic separation of the L- and D-enantiomers.[2][3]

Experimental Protocol:

-

Synthesis of Racemic DL-Leucine-d3: A racemic mixture of deuterated leucine can be synthesized through various established methods. One common approach is the Strecker synthesis, starting from isovaleraldehyde-d_x_, potassium cyanide, and ammonia, followed by hydrolysis. The deuterium can be incorporated into the isovaleraldehyde (B47997) starting material.

-

N-Acetylation: The resulting DL-Leucine-d3 is N-acetylated using acetic anhydride (B1165640) to produce N-acetyl-DL-Leucine-d3.

-

Enzymatic Hydrolysis: The N-acetyl-DL-Leucine-d3 is then subjected to enzymatic hydrolysis using an aminoacylase, such as porcine kidney acylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Leucine-d3 and unreacted N-acetyl-D-Leucine-d3.[3]

-

Separation: The free L-Leucine-d3 can be separated from the N-acetyl-D-Leucine-d3 based on their differing solubility and charge properties, often by ion-exchange chromatography or crystallization.

-

Hydrolysis of N-acetyl-D-Leucine-d3 (Optional): The recovered N-acetyl-D-Leucine-d3 can be hydrolyzed under acidic conditions to yield D-Leucine-d3.

Purification of L-Leucine-d3

Regardless of the synthetic route, purification is a critical step to ensure the final product is free of chemical and stereoisomeric impurities.

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying amino acids.[4][5][6][7]

Experimental Protocol:

-

Resin Selection: A strong cation exchange resin (e.g., Dowex 50W) is typically used. The resin is prepared by washing with acid, water, and then the equilibration buffer.

-

Sample Loading: The crude L-Leucine-d3 is dissolved in a low-ionic-strength acidic buffer (e.g., 0.1 M HCl) and loaded onto the equilibrated column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: The bound L-Leucine-d3 is eluted using a buffer with a higher ionic strength or a different pH, such as an ammonium (B1175870) hydroxide solution.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure L-Leucine-d3.

-

Desalting: The fractions containing the product are pooled, and the salt is removed by lyophilization or another desalting method.

Determination of Isotopic Purity

The isotopic purity of L-Leucine-d3 is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for quantifying the isotopic enrichment of volatile derivatives of amino acids.[11]

Experimental Protocol:

-

Derivatization: L-Leucine-d3 is first converted to a volatile derivative. A common method is to form the N-trifluoroacetyl-n-butyl ester or the tert-butyldimethylsilyl (TBDMS) derivative.

-

For N-trifluoroacetyl-n-butyl ester: The sample is esterified with butanolic HCl followed by acylation with trifluoroacetic anhydride.

-

For TBDMS derivative: The sample is reacted with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the leucine derivative from other components.

-

MS Analysis: The eluent from the GC is introduced into a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the molecular ions or characteristic fragment ions of the labeled (M+3) and unlabeled (M) leucine derivatives.

-

Calculation of Isotopic Purity: The isotopic purity is calculated from the relative abundances of the isotopic peaks. The atom percent excess is determined by comparing the isotopic ratio of the sample to that of a natural abundance standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing the underivatized amino acid, though derivatization can be used to improve chromatographic retention and ionization efficiency.[12][13][14]

Experimental Protocol:

-

Chromatographic Separation: L-Leucine-d3 is separated using a suitable HPLC or UHPLC column, typically a reversed-phase C18 column, with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an additive like formic acid to promote ionization.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MRM Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule [M+H]⁺) for both the deuterated and undeuterated leucine is selected in the first quadrupole. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

Quantification of Isotopic Enrichment: The isotopic enrichment is determined by the ratio of the peak areas of the MRM transitions corresponding to the deuterated and undeuterated L-Leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the position of the deuterium label and for assessing the overall purity of the sample.[10][15][16]

Experimental Protocol:

-

Sample Preparation: A small amount of the L-Leucine-d3 sample is dissolved in a suitable deuterated solvent, such as D₂O.

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons at the deuterated position(s) confirms the location of the deuterium label. The integration of the remaining proton signals can be used to assess the degree of deuteration.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal, further confirming the presence and location of the label.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can also be useful. The carbon atom attached to the deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in its resonance compared to the unlabeled compound.

Data Presentation

Table 1: Summary of L-Leucine-d3 Synthesis and Purity Data

| Parameter | Asymmetric Synthesis with Evans Auxiliary | Enzymatic Resolution of Racemic Mixture |

| Starting Materials | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Deuterated isovaleryl chloride | Isovaleraldehyde-d_x_, KCN, NH₃ |

| Key Reagents | LDA, D₂O or CD₃I, LiOH | Acetic anhydride, Aminoacylase |

| Typical Overall Yield | 40-60% | 30-50% (for the L-enantiomer) |

| Expected Isotopic Purity | >98 atom % D | >98 atom % D |

| Expected Enantiomeric Purity | >98% ee | >99% ee after purification |

| Primary Purification Method | Ion-Exchange Chromatography | Ion-Exchange Chromatography |

Table 2: Key Parameters for Isotopic Purity Analysis

| Analytical Technique | Derivatization | Key Measurement | Expected Outcome for High Purity |

| GC-MS | N-trifluoroacetyl-n-butyl ester or TBDMS | Ratio of (M+3) to (M) ion intensity | High (M+3)/(M) ratio, consistent with >98% enrichment |

| LC-MS/MS | Optional (e.g., with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Ratio of MRM transition peak areas for d3 and d0 forms | High peak area ratio of d3 to d0 transitions |

| ¹H NMR | None | Absence/reduction of proton signal at deuterated position | Signal for protons at the labeled position is absent or significantly diminished |

| ²H NMR | None | Presence of deuterium signal at the expected chemical shift | A clear signal corresponding to the deuterium nucleus |

| ¹³C NMR | None | Splitting and upfield shift of carbon signal at the deuteration site | Characteristic multiplet for the C-D bond |

Visualizations

Caption: General workflow for the synthesis, purification, and analysis of L-Leucine-d3.

Caption: Analytical workflow for determining the isotopic purity of L-Leucine-d3.

References

- 1. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. conductscience.com [conductscience.com]

- 5. goldbio.com [goldbio.com]

- 6. med.unc.edu [med.unc.edu]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. alexandraatleephillips.com [alexandraatleephillips.com]

- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. di.univr.it [di.univr.it]

- 16. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

L-Leucine-d3 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-d3, a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, has emerged as a powerful and indispensable tool in biomedical research. Its unique properties allow for the precise tracing and quantification of metabolic processes in vivo and in vitro, without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the core applications of L-Leucine-d3, with a focus on its use in studying protein metabolism, its role in quantitative proteomics, and its utility in clinical and preclinical drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate its application in the laboratory.

L-Leucine-d3 is primarily utilized as a metabolic tracer to measure the rates of protein synthesis and breakdown in various tissues.[1][2] By introducing L-Leucine-d3 into a biological system, researchers can track its incorporation into newly synthesized proteins over time. This is typically measured using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods allow for the determination of the fractional synthesis rate (FSR) of proteins, a key metric in understanding the dynamic nature of protein turnover.[4][5]

Furthermore, L-Leucine-d3 is a critical reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique.[6][7] In SILAC, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (L-Leucine-d3) form of leucine (B10760876).[8] This leads to the complete incorporation of the respective isotope into the cellular proteome. By mixing protein samples from cells grown under different conditions (e.g., drug-treated vs. control), the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[6]

Core Applications

The primary applications of L-Leucine-d3 in biomedical research include:

-

Measurement of Protein Synthesis and Turnover: Quantifying the dynamic state of protein metabolism in response to various stimuli such as nutrition, exercise, disease, and drug treatment.[4][5]

-

Quantitative Proteomics (SILAC): Enabling the large-scale, accurate relative quantification of protein expression levels between different cell populations.[6][7]

-

Metabolic Tracer Studies: Investigating the flux of amino acids through various metabolic pathways and understanding the intricate details of cellular metabolism.[1][9]

-

Clinical Research and Drug Development: Assessing the impact of therapeutic interventions on protein metabolism and identifying biomarkers of drug efficacy and toxicity.[2][10]

Data Presentation: Quantitative Insights into Protein Metabolism

The use of L-Leucine-d3 as a tracer allows for the precise quantification of protein synthesis rates under various physiological and pathological conditions. The following tables summarize key quantitative data from studies utilizing L-Leucine-d3 and other leucine isotopes to measure muscle protein synthesis.

Table 1: Resting and Post-Exercise Muscle Protein Fractional Synthesis Rates (FSR)

| Condition | Tracer | FSR (%/h) in Vastus Lateralis | FSR (%/h) in Soleus | Citation |

| Rest | [2H3]-leucine | 0.085 ± 0.004 | 0.094 ± 0.008 | [4] |

| Post-Exercise | [2H3]-leucine | 0.109 ± 0.005 | 0.122 ± 0.005 | [4] |

Data are presented as mean ± standard error.

Table 2: Muscle Protein FSR in Response to Amino Acid Infusion

| Condition | Tracer | FSR (%/h) with Blood AA Precursor | FSR (%/h) with Muscle AA Precursor | Citation |

| Basal | d9-leucine | ~0.035 | ~0.025 | [11] |

| Amino Acid Infusion | d9-leucine | ~0.065 | ~0.055 | [11] |

Approximate values derived from graphical data.

Table 3: Muscle Protein FSR in Older Adults with Leucine Supplementation

| Condition | Pre-Supplementation FSR (%/h) | Post-Supplementation FSR (%/h) | Citation |

| Post-absorptive | 0.063 ± 0.004 | 0.074 ± 0.007 | [5] |

| Post-prandial | 0.075 ± 0.006 | 0.10 ± 0.007 | [5] |

Data are presented as mean ± standard error.

Experimental Protocols

Measurement of Muscle Protein Synthesis using L-Leucine-d3 Infusion

This protocol outlines the key steps for an in vivo study to measure muscle protein synthesis rates in humans using a primed, constant infusion of L-Leucine-d3.

a. Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

A catheter is inserted into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

b. Tracer Infusion:

-

A priming dose of L-Leucine-d3 is administered to rapidly achieve isotopic equilibrium in the precursor pool.

-

This is followed by a continuous infusion of L-Leucine-d3 at a constant rate for the duration of the experiment.

c. Sample Collection:

-

Blood samples are collected at regular intervals to monitor plasma L-Leucine-d3 enrichment.

-

Muscle biopsies are obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of L-Leucine-d3 into muscle protein.

d. Sample Processing:

-

Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated, and the supernatant containing free amino acids is collected.

-

Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated. The protein pellet is washed and then hydrolyzed to release individual amino acids.

e. Mass Spectrometry Analysis:

-

Amino acids from plasma and muscle hydrolysates are derivatized to make them volatile for GC-MS analysis or are analyzed directly by LC-MS/MS.

-

The isotopic enrichment of L-Leucine-d3 is determined by monitoring the ion currents of the labeled (m+3) and unlabeled (m+0) leucine.

f. Calculation of Fractional Synthesis Rate (FSR):

-

FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

-

E_p1 and E_p2 are the enrichments of L-Leucine-d3 in the protein-bound pool at the beginning and end of the infusion, respectively.

-

E_precursor is the average enrichment of L-Leucine-d3 in the precursor pool (plasma or intracellular free leucine) during the infusion period.

-

t is the duration of the infusion period in hours.

-

SILAC Protocol using L-Leucine-d3 for Quantitative Proteomics

This protocol provides a general workflow for a SILAC experiment using L-Leucine-d3.

a. Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel.

-

One population is grown in "light" medium containing standard L-leucine.

-

The other population is grown in "heavy" medium where standard L-leucine is replaced with L-Leucine-d3.

-

Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

b. Experimental Treatment:

-

Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., one treated with a drug, the other serving as a vehicle control).

c. Cell Lysis and Protein Extraction:

-

After treatment, the "light" and "heavy" cell populations are harvested and lysed.

-

Protein concentrations are determined for each lysate.

d. Sample Mixing and Protein Digestion:

-

Equal amounts of protein from the "light" and "heavy" lysates are mixed.

-

The combined protein sample is then subjected to enzymatic digestion (typically with trypsin) to generate peptides.

e. LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.

-

The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the presence of either light or heavy leucine.

f. Data Analysis:

-

Specialized software is used to identify and quantify the peptide pairs.

-

The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein between the two experimental conditions.

Visualizations: Pathways and Workflows

mTOR Signaling Pathway

Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[12][13]

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow for a Stable Isotope Tracer Study

The following diagram illustrates a typical workflow for a biomedical research study utilizing L-Leucine-d3 as a metabolic tracer.[2][9]

Caption: A typical workflow for a stable isotope tracer study using L-Leucine-d3.

Conclusion

L-Leucine-d3 is a versatile and powerful tool for biomedical researchers, scientists, and drug development professionals. Its application as a metabolic tracer provides unparalleled insights into the dynamics of protein metabolism, while its use in quantitative proteomics enables a comprehensive understanding of cellular responses to various stimuli. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of L-Leucine-d3-based methodologies, ultimately advancing our understanding of human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

L-Leucine-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Leucine-d3, a stable isotope-labeled amino acid, as a powerful tracer in metabolic research. Its primary utility lies in the precise measurement of protein synthesis rates and the elucidation of metabolic pathways, making it an invaluable tool in basic science, clinical research, and drug development.

Core Principles of L-Leucine-d3 as a Metabolic Tracer

L-Leucine-d3 is a form of the essential branched-chain amino acid L-Leucine in which three hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling allows L-Leucine-d3 to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry. When introduced into a biological system, L-Leucine-d3 participates in the same metabolic processes as endogenous leucine (B10760876), including incorporation into newly synthesized proteins. By measuring the rate of its incorporation, researchers can accurately quantify the rate of protein synthesis.[1][2]

L-Leucine is not only a building block for proteins but also a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5] The use of L-Leucine-d3 as a tracer allows for the investigation of this pathway's activity under various physiological and pathological conditions.

Applications in Metabolic Research and Drug Development

The use of stable isotope tracers like L-Leucine-d3 is fundamental in modern metabolic research and is increasingly applied in the pharmaceutical industry.

-

Measuring Protein Synthesis: The primary application of L-Leucine-d3 is to determine the fractional synthesis rate (FSR) of proteins, particularly in skeletal muscle. This has been instrumental in understanding the effects of nutrition, exercise, age, and disease on muscle protein metabolism.[6][7][8]

-

Metabolic Flux Analysis: By tracing the metabolic fate of the labeled leucine, researchers can gain insights into amino acid transport and oxidation, providing a more dynamic picture of metabolism than static concentration measurements alone.

-

Drug Development: In drug development, stable isotope tracers are employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4][9] By labeling a drug or a relevant biomarker, its journey through the body can be precisely tracked, providing crucial data for determining dosage, efficacy, and potential toxicity.[1][9][10]

Experimental Protocols

The accurate measurement of protein synthesis using L-Leucine-d3 relies on carefully designed and executed experimental protocols. The most common method is the primed-constant infusion technique.

Primed-Constant Infusion Protocol for Muscle Protein Synthesis Measurement

This protocol is designed to achieve a steady-state enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis.

Objective: To measure the fractional synthesis rate (FSR) of muscle protein.

Materials:

-

Sterile L-Leucine-d3 tracer solution

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Equipment for muscle biopsy collection and processing

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to establish a baseline.

-

Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another into a contralateral hand or forearm vein, which is heated to "arterialize" the venous blood, for blood sampling.

-

Priming Dose: Administer a priming bolus of L-Leucine-d3 to rapidly raise the plasma enrichment to the expected steady-state level. The priming dose is calculated based on the infusion rate and the estimated volume of distribution.

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine-d3 at a constant rate.

-

Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma tracer enrichment and confirm the attainment of a steady state.

-

Muscle Biopsies: Obtain muscle biopsies from a suitable muscle, such as the vastus lateralis, at the beginning and end of the tracer incorporation period. These biopsies are used to measure the incorporation of L-Leucine-d3 into muscle protein.

-

Sample Processing:

-

Plasma: Deproteinize plasma samples and prepare them for mass spectrometry analysis to determine the enrichment of L-Leucine-d3.

-

Muscle Tissue: Homogenize the muscle tissue, separate the myofibrillar proteins, and hydrolyze them into their constituent amino acids. The enrichment of L-Leucine-d3 in the protein-bound fraction is then measured by mass spectrometry.[11]

-

-

Mass Spectrometry Analysis: Analyze the prepared plasma and muscle hydrolysate samples using GC-MS or LC-MS/MS to determine the isotopic enrichment of L-Leucine-d3.

-

Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100

Where:

-

E₂ is the enrichment of L-Leucine-d3 in the protein-bound fraction at the end of the infusion.

-

E₁ is the baseline enrichment of L-Leucine-d3 in the protein-bound fraction.

-

Eₚ is the average enrichment of L-Leucine-d3 in the plasma (precursor pool) during the infusion.

-

t is the duration of the tracer incorporation period in hours.

-

Data Presentation

Quantitative data from metabolic studies using L-Leucine-d3 are crucial for comparing results across different conditions and populations.

| Parameter | Study Population | Condition | Tracer Infusion Protocol | Measured Outcome (FSR %/h) | Reference |

| Myofibrillar Protein Synthesis | Elderly Men | Control Diet | Primed-Constant Infusion of l-[1-¹³C]phenylalanine | 0.053 ± 0.009 | [6] |

| Myofibrillar Protein Synthesis | Elderly Men | Leucine-Supplemented Diet | Primed-Constant Infusion of l-[1-¹³C]phenylalanine | 0.083 ± 0.008 | [6] |

| Mixed Muscle Protein Synthesis | Older Adults | Basal | Simultaneous Infusion of [5,5,5-²H₃]leucine and [ring-¹³C₆]phenylalanine | 0.063 ± 0.005 | [2] |

| Mixed Muscle Protein Synthesis | Older Adults | Fed | Simultaneous Infusion of [5,5,5-²H₃]leucine and [ring-¹³C₆]phenylalanine | 0.080 ± 0.007 | [2] |

| Myofibrillar Protein Synthesis | Men | Rest (Fasted) | Primed-Constant Infusion of L-[ring-¹³C₆]phenylalanine | ~0.045 | [8] |

| Myofibrillar Protein Synthesis | Men | Post-Exercise (Fed with Whey Protein) | Primed-Constant Infusion of L-[ring-¹³C₆]phenylalanine | 0.061 ± 0.009 (1-3h post) | [8] |

Mandatory Visualizations

Signaling Pathways

The mTOR signaling pathway is a key regulator of protein synthesis and is activated by L-Leucine.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflows

A typical workflow for a muscle protein synthesis study using L-Leucine-d3 is depicted below.

Caption: Workflow for muscle protein synthesis measurement.

Logical Relationships

The relationship between the different precursor pools for protein synthesis is a critical consideration in tracer studies.

Caption: Precursor-product relationship in protein synthesis.

References

- 1. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 10. youtube.com [youtube.com]

- 11. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-d3 in SILAC: A Technical Guide to its Mechanism of Action and Application in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of L-Leucine-d3 in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics. We will delve into the principles of SILAC, the specific role of L-Leucine-d3, detailed experimental protocols, and data interpretation, providing a comprehensive resource for researchers in life sciences and drug development.

The Principle of SILAC: An Overview

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate and reproducible quantification of relative changes in protein abundance between different cell populations.[1][2] The fundamental principle of SILAC lies in the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][3]

In a typical SILAC experiment, two populations of cells are cultured in media that are identical in all aspects except for the isotopic form of a specific essential amino acid.[1][4] One cell population is grown in a "light" medium containing the natural, unlabeled amino acid, while the other is grown in a "heavy" medium supplemented with a non-radioactive, stable isotope-labeled version of that same amino acid.[1][3][4] Over several cell divisions, the "heavy" amino acid is fully incorporated into the newly synthesized proteins of the cells grown in the heavy medium.[3][5]

Following experimental treatment, the "light" and "heavy" cell populations are combined.[3][6] This early mixing minimizes experimental variability that can arise from separate sample processing.[1][7] The combined protein mixture is then digested, typically with trypsin, to generate peptides. These peptides are subsequently analyzed by mass spectrometry (MS).[6][8] Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography (LC) separation.[9] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotope label.[9][10] The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[1][11]

L-Leucine-d3: A Key Player in SILAC

L-Leucine is an essential amino acid, meaning that mammalian cells cannot synthesize it de novo and must obtain it from the culture medium.[4] This makes it an ideal candidate for SILAC labeling, as its incorporation can be controlled by supplementing the medium. L-Leucine-d3 is a stable isotope-labeled form of L-leucine where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This results in a 3 Dalton mass shift for each incorporated L-Leucine-d3 residue in a peptide.

The use of deuterated leucine (B10760876) (Leu-d3) for SILAC was one of the earliest demonstrations of this powerful technique.[3][12] Studies have shown that the growth of cells in media containing L-Leucine-d3 is comparable to growth in normal media, with no significant effects on cell morphology, doubling time, or differentiation capabilities.[3][12] Complete incorporation of L-Leucine-d3 into the proteome is typically achieved after approximately five cell doublings.[3][12]

Mechanism of Action of L-Leucine-d3 in SILAC

The mechanism of action of L-Leucine-d3 in SILAC is a straightforward process of metabolic incorporation. During protein synthesis (translation), the cell's translational machinery does not distinguish between the natural ("light") L-Leucine and the stable isotope-labeled ("heavy") L-Leucine-d3.[5] When cells are cultured in a medium where the only source of leucine is L-Leucine-d3, all newly synthesized proteins will incorporate this "heavy" amino acid at every leucine position.

This leads to a predictable mass shift in all leucine-containing peptides derived from the "heavy" labeled cells. For example, a peptide containing one leucine residue will exhibit a 3 Da mass difference between its "light" and "heavy" forms. A peptide with two leucine residues will show a 6 Da difference, and so on. This distinct mass difference is the key to quantification in the mass spectrometer.

Experimental Protocol for SILAC using L-Leucine-d3

The following provides a generalized, detailed methodology for a SILAC experiment using L-Leucine-d3. Optimization for specific cell lines and experimental conditions is recommended.[13]

Phase 1: Adaptation Phase

-

Cell Culture Medium Preparation:

-

Prepare a Leucine-free cell culture medium.

-

Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%). Dialyzed serum is crucial to remove endogenous, unlabeled amino acids.[6]

-

Create two types of media:

-

Light Medium: Add natural L-Leucine to the final concentration required for the specific cell line.

-

Heavy Medium: Add L-Leucine-d3 to the same final concentration as the natural L-Leucine in the light medium.[13]

-

-

-

Cell Adaptation:

-

Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell divisions.[2][3] This ensures complete (>95%) incorporation of the respective leucine isotopes into the proteome.[6]

-

Verification of Incorporation (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, lysed, and a small amount of protein digested and analyzed by mass spectrometry to check for the mass shift in leucine-containing peptides.[13]

-

Phase 2: Experimental Phase

-

Experimental Treatment:

-

Once cells are fully labeled, they are ready for the experimental treatment.

-

Treat the cells in the "light" medium with a vehicle control and the cells in the "heavy" medium with the drug or experimental condition of interest (or vice versa).[13]

-

Ensure that both cell populations are treated under identical conditions (e.g., incubation time, temperature, CO₂ concentration).[13]

-

-

Cell Harvesting and Lysis:

-

After the treatment period, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution or scraping. For suspension cells, pellet them by centrifugation.[13]

-

Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.[2]

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Perform in-solution or in-gel digestion of the proteins. Trypsin is the most commonly used protease as it specifically cleaves at the C-terminus of lysine (B10760008) and arginine residues.[2][4]

-

-

Peptide Cleanup and Mass Spectrometry Analysis:

Data Presentation and Analysis

The output from the mass spectrometer consists of mass spectra for the "light" and "heavy" peptide pairs. Specialized software, such as MaxQuant or Proteome Discoverer, is used to analyze this data.[13] The software identifies the peptides and quantifies the intensity ratios of the "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.[13]

Table 1: Example of Quantified Peptides for a Single Protein

| Peptide Sequence | Charge State | Light m/z | Heavy m/z | Light Intensity | Heavy Intensity | Log2 (Heavy/Light Ratio) |

| VAPEEHPVLLTEAPLNPK | 2 | 956.023 | 959.041 | 1.25E+07 | 2.50E+07 | 1.00 |

| LFTGHPETLEK | 2 | 609.821 | 612.839 | 8.90E+06 | 1.78E+07 | 1.00 |

| YLYEIAR | 2 | 457.259 | 457.259 | 2.10E+08 | 2.10E+08 | 0.00 |

| LLIYDDAELADLAK | 3 | 525.964 | 531.998 | 5.40E+05 | 1.08E+06 | 1.00 |

Note: The peptide YLYEIAR does not contain Leucine, hence no mass shift is observed, and its ratio is expected to be 1:1.

Table 2: Summary of Protein Quantification

| Protein ID | Gene Name | Number of Peptides Quantified | Average Log2 (Heavy/Light Ratio) | p-value | Regulation |

| P02768 | ALB | 15 | 0.05 | 0.87 | Unchanged |

| P60709 | ACTB | 22 | -0.10 | 0.75 | Unchanged |

| P12345 | TGT-1 | 8 | 2.58 | 0.001 | Upregulated |

| Q98765 | TGT-2 | 11 | -1.95 | 0.005 | Downregulated |

Signaling Pathways and Logical Relationships

L-Leucine itself is not just a building block for proteins; it is also a signaling molecule that can activate the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[14][15] While SILAC aims for complete metabolic labeling without altering cellular physiology, it is a point to consider in experimental design, particularly when studying pathways sensitive to amino acid levels. However, since both "light" and "heavy" cultures receive the same concentration of leucine, the signaling effects should be consistent across both populations, thus not confounding the relative quantification of protein expression changes due to the experimental treatment.

Conclusion

L-Leucine-d3 is a robust and reliable tool for quantitative proteomics using the SILAC methodology. Its efficient metabolic incorporation and the minimal impact on cell physiology allow for accurate and reproducible quantification of changes in protein expression.[3] By understanding the core principles of SILAC, the specific mechanism of L-Leucine-d3 incorporation, and adhering to detailed experimental protocols, researchers can leverage this powerful technique to gain significant insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. The ability to combine samples early in the workflow makes SILAC with L-Leucine-d3 a superior method for minimizing experimental error and achieving high quantitative accuracy.[1][8]

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. ukisotope.com [ukisotope.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 10. SILAC-Based Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 11. SILAC Quantifizierung | Thermo Fisher Scientific - DE [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Deuterated Leucine in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to accurately quantify the dynamic changes in protein abundance is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust method for quantitative mass spectrometry-based proteomics. While various stable isotopes can be employed, the use of deuterated leucine (B10760876) offers a unique combination of cost-effectiveness and analytical rigor. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for leveraging deuterated leucine in proteomics, with a particular focus on its applications in drug discovery and development.

The Core Principle: Metabolic Incorporation of a "Heavy" Amino Acid

SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of amino acids containing stable isotopes into the entire proteome of cultured cells.[1][2] The fundamental concept involves growing one population of cells in a medium containing the natural, "light" amino acid, while a second population is cultured in a medium where that essential amino acid is replaced by its "heavy," isotopically labeled counterpart. For deuterated leucine SILAC, this means supplementing the medium with leucine where several hydrogen atoms have been replaced by deuterium (B1214612) (e.g., L-Leucine-d3 or L-Leucine-d10).[1][3]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have almost completely incorporated the deuterated leucine.[2] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, such as treatment with a drug candidate versus a vehicle control. Subsequently, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.

Since peptides containing deuterated leucine will have a higher mass than their "light" counterparts, they will appear as distinct, paired peaks in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations.[4]

Key Benefits of Employing Deuterated Leucine

The choice of the isotopic label in a SILAC experiment is critical and influences the cost, accuracy, and complexity of the analysis. Deuterated leucine presents several key advantages:

-

Cost-Effectiveness: Deuterated amino acids are generally more affordable than their 13C- or 15N-labeled counterparts, making SILAC experiments more accessible, especially for large-scale studies.[5]

-

High Abundance in Proteins: Leucine is one of the most abundant amino acids in proteins, ensuring that a large proportion of tryptic peptides will contain at least one leucine residue, making them quantifiable.

-

Chemical Equivalence: Deuterated leucine is chemically identical to its natural form, ensuring that it is incorporated into proteins without altering cellular physiology or protein function.[5]

-

Accuracy and Reproducibility: By combining samples at the cell culture stage, SILAC minimizes experimental variability that can be introduced during sample preparation, leading to high accuracy and reproducibility.[4][6]

However, it is important to note a potential challenge associated with deuterium labeling. A chromatographic shift can occur during reverse-phase liquid chromatography, where deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[4][7] While this can complicate data analysis, modern data analysis software has developed algorithms to account for and mitigate this effect.[8]

Quantitative Data Presentation: A Comparative Overview

The selection of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. The following table summarizes a comparison of deuterated leucine SILAC with other common labeling methods.

| Feature | Deuterated Leucine SILAC | 13C/15N SILAC | iTRAQ/TMT | Heavy Water (D2O) Labeling |

| Principle | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Metabolic (in vivo) |

| Multiplexing | Typically 2-plex or 3-plex | Typically 2-plex or 3-plex | Up to 18-plex | Not typically used for multiplexing relative quantification |

| Accuracy | High | Very High | Moderate (ratio compression can be an issue) | High |

| Precision | High | Very High | Moderate | High |

| Cost | Moderate | High | Very High | Low |

| Applicability | Dividing cells in culture | Dividing cells in culture | Any protein sample | In vivo organisms and cell culture |

| Key Advantage | Cost-effective, accurate | No chromatographic shift | High multiplexing capability | Labels a broad range of biomolecules |

| Key Disadvantage | Potential for chromatographic shift | Higher cost | Ratio compression, more complex workflow | Labels non-essential amino acids, can be complex to analyze |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for a typical SILAC experiment using deuterated leucine to compare protein abundance between two cell populations (e.g., control vs. drug-treated).

Cell Culture and Metabolic Labeling

-

Media Preparation:

-

Prepare "light" and "heavy" SILAC media. These are typically standard cell culture media (e.g., DMEM or RPMI 1640) that lack L-leucine.

-

Supplement the "light" medium with normal L-leucine at the standard concentration.

-

Supplement the "heavy" medium with deuterated L-leucine (e.g., L-Leucine-d3) at the same concentration.

-

Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled leucine from the serum.[2]

-

-

Cell Adaptation:

-

Culture one population of cells in the "light" medium and a second population in the "heavy" medium.

-

Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. The exact duration will depend on the cell line's doubling time.[2]

-

Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment (e.g., drug compound) to one of the cell populations (e.g., the "heavy" labeled cells). The other population ("light" labeled cells) serves as the control.

-

Sample Preparation

-

Cell Harvesting and Mixing:

-

Harvest both the "light" and "heavy" cell populations.

-

Count the cells from each population and mix them at a 1:1 ratio.

-

-

Protein Extraction:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.

-

Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Protein Digestion:

-

Take a defined amount of protein (e.g., 100 µg) for digestion.

-

Reduction: Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylation: Alkylate the cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

Digestion: Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

-

Quenching: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%.

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Dry the purified peptides in a vacuum centrifuge.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent for liquid chromatography.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer, which are capable of analyzing SILAC data.[9][10]

-

The software will identify peptides and proteins and calculate the intensity ratios of the "heavy" and "light" peptide pairs.

-

These ratios are then used to determine the relative abundance of the proteins in the control versus the treated sample.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following are Graphviz (DOT language) representations of the mTOR signaling pathway, which is regulated by leucine, and a general experimental workflow for deuterated leucine SILAC.

Caption: Simplified mTOR signaling pathway activated by Leucine.

Caption: Experimental workflow for deuterated leucine SILAC.

Applications in Drug Development

Deuterated leucine-based proteomics is a valuable tool throughout the drug discovery and development pipeline:

-

Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or cells treated with a bioactive compound, researchers can identify proteins that are differentially expressed, providing clues to potential drug targets.[1]

-

Mechanism of Action Studies: Understanding how a drug candidate affects the proteome can provide insights into its mechanism of action and potential off-target effects.

-

Biomarker Discovery: SILAC can be used to identify proteins that are secreted or shed from cells in response to a drug, which can serve as biomarkers of drug efficacy or toxicity.

-

Optimizing Drug Candidates: The effects of different drug analogs on the proteome can be compared to select the most potent and specific compounds for further development.

Conclusion

The use of deuterated leucine in SILAC-based proteomics offers a powerful, accurate, and cost-effective approach for quantitative analysis of the proteome. Its ability to provide a global and unbiased view of protein expression changes makes it an indispensable tool for researchers and scientists in both academic and industrial settings. For professionals in drug development, deuterated leucine SILAC provides a robust platform for target identification, mechanism of action studies, and biomarker discovery, ultimately accelerating the development of new and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Leucine-d3 in Protein Turnover Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Leucine-d3, a stable isotope-labeled amino acid, in the quantitative analysis of protein turnover. This powerful technique offers a dynamic view of proteome maintenance, providing critical insights into cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic agents. By tracing the incorporation of L-Leucine-d3 into newly synthesized proteins, researchers can precisely measure the rates of protein synthesis and degradation, elucidating the complex interplay that governs protein homeostasis.

Core Principle: Tracing Proteome Dynamics with L-Leucine-d3

The fundamental principle behind using L-Leucine-d3 for protein turnover analysis lies in metabolic labeling. L-Leucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in stimulating protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2][3] L-Leucine-d3 is a form of L-Leucine where three hydrogen atoms have been replaced by their heavier isotope, deuterium.[2] This isotopic labeling does not alter the biochemical properties of the amino acid, allowing it to be incorporated into nascent polypeptide chains by the cellular translational machinery.[4]

By introducing L-Leucine-d3 into a biological system, be it cell culture or an in vivo model, newly synthesized proteins become "heavy" labeled. The rate of incorporation of this heavy label and the corresponding dilution of the pre-existing "light" (unlabeled) protein pool can be accurately quantified using mass spectrometry.[5] This allows for the calculation of key kinetic parameters of protein turnover.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[6][7][8] Understanding this pathway is often critical when interpreting protein turnover data, especially in the context of drug discovery and metabolic research. Leucine's presence signals nutrient availability, promoting anabolic processes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate protein turnover analysis. The following sections outline generalized protocols for in vitro and in vivo studies using L-Leucine-d3.

In Vitro: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC method is a powerful technique for quantitative proteomics that can be adapted for dynamic studies of protein turnover, often referred to as "pulsed SILAC" (pSILAC).[5][9][10]

Materials:

-

Cell line of interest

-

Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Leucine (light)

-

L-Leucine-d3 (heavy)[2]

-

Standard cell culture reagents and equipment

-

Mass spectrometer

Protocol:

-

Adaptation Phase: Culture cells for at least five to six doublings in "light" medium (Leucine-free medium supplemented with normal L-Leucine and dFBS) to ensure complete incorporation of the light amino acid.[1]

-

Experimental Phase (Pulse): Replace the "light" medium with "heavy" medium (Leucine-free medium supplemented with L-Leucine-d3 and dFBS).[8]

-

Time-Course Sampling: Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Cell Lysis and Protein Extraction: Lyse the harvested cells using a suitable lysis buffer and extract the total protein.

-

Protein Digestion: Reduce, alkylate, and digest the protein extracts into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify the relative abundance of light and heavy leucine-containing peptides.[8]

-

Data Analysis: Calculate the ratio of heavy to light peptides for each identified protein at each time point. These ratios are then used to determine the fractional synthesis rate and subsequently the protein turnover rate.

In Vivo: Metabolic Labeling in Animal Models

In vivo labeling allows for the study of protein turnover in the context of a whole organism, providing more physiologically relevant data.[11]

Materials:

-

Animal model (e.g., mouse, rat)

-

Custom diet with a defined amount of L-Leucine

-

L-Leucine-d3

-

Standard animal care and surgical equipment

-

Tissue homogenization equipment

-

Mass spectrometer

Protocol:

-

Acclimatization: House animals under controlled conditions and provide a standard diet.

-

Labeling Period: Switch the animals to a custom diet where a portion of the L-Leucine is replaced with L-Leucine-d3. The duration of the labeling period will depend on the expected turnover rates of the proteins of interest.[12]

-

Tissue Collection: At predetermined time points, euthanize the animals and harvest the tissues of interest.

-

Tissue Processing and Protein Extraction: Homogenize the tissues and extract the protein fraction.

-

Protein Digestion and Mass Spectrometry: Follow the same procedures for protein digestion and mass spectrometry analysis as outlined in the in vitro protocol.

-

Data Analysis: Determine the incorporation rate of L-Leucine-d3 into proteins to calculate protein synthesis and turnover rates.

Experimental Workflow Visualization

The overall workflow for a typical L-Leucine-d3 protein turnover experiment is a multi-step process from experimental design to data interpretation.

Data Presentation: Quantitative Insights into Proteome Dynamics

The quantitative data derived from L-Leucine-d3 labeling experiments provide valuable insights into the regulation of protein turnover. The following tables summarize representative data from studies utilizing stable isotope-labeled leucine (B10760876) to measure protein kinetics.

Table 1: Whole-Body Protein Turnover in Response to Leucine Supplementation in Pigs [13]

| Treatment Group | Whole-Body Protein Synthesis (mmol N ⋅ kg BW⁻¹ ⋅ d⁻¹) | Whole-Body Protein Degradation (mmol N ⋅ kg BW⁻¹ ⋅ d⁻¹) |

| Control (1.36% SID Leu) | 309 ± 14 | 233 ± 14 |

| Medium Leucine (2.04% SID Leu) | 273 ± 14 | 203 ± 14 |

| High Leucine (2.72% SID Leu) | 260 ± 14 | 185 ± 14 |

| Data are presented as mean ± SEM. Increasing dietary leucine was shown to reduce both whole-body protein synthesis and degradation in healthy pigs. |

Table 2: Fractional Synthesis Rates (FSR) of Specific Muscle Proteins in Rats [14]

| Protein | FSR in Soleus (%/day) | FSR in Plantaris (%/day) |

| Collagen alpha-1(I) chain (CO1A1) | 0.58 | - |

| N-myc downstream-regulated gene 2 protein (NDRG2) | 5.40 | - |

| Creatine kinase S-type (KCRS) | - | 5.00 |

| Histone H2B type 1-A (H2B1A) | - | 0.76 |

| Enolase (ENOB) | - | 1.7 |

| Creatine kinase M-type (KCRM) | - | 2.09 |

| This table illustrates the variation in synthesis rates among different proteins and between different muscle types. |

Table 3: Effects of Leucine on Protein Turnover in Various In Vitro and In Vivo Models [15]

| Model System | Leucine Concentration/Dose | Effect on Protein Synthesis | Effect on Protein Degradation |

| Rat Diaphragm (in vitro) | 0.1 mM | +10% | No effect |

| Rat Diaphragm (in vitro) | 0.5 mM | +42% | -26% |

| 48h Starved Rats (in vivo infusion) | ~0.57 mM plasma level | +55.6% | Not specified |

| Cancer Cachexia Rats (20-day diet) | 3% Leucine-enriched diet | Not specified | -11% |

| Postabsorptive Humans (infusion) | 1.09 µmol/kg/min | +37.7% (net deposition) | No suppression |

| This table highlights the dose-dependent and context-specific effects of leucine on protein synthesis and degradation. |

Conclusion

The use of L-Leucine-d3 in metabolic labeling experiments, coupled with mass spectrometry, is a robust and precise method for dissecting the dynamics of protein turnover. This technical guide provides a foundational understanding of the principles, methodologies, and data interpretation involved in such studies. For researchers in basic science and drug development, this approach offers a powerful tool to investigate the mechanisms of cellular regulation, identify novel therapeutic targets, and characterize the pharmacodynamics of new chemical entities. The ability to quantify the rates of protein synthesis and degradation provides a deeper understanding of cellular physiology and pathology, moving beyond static snapshots of the proteome to a dynamic view of its constant renewal.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Mitochondrial protein turnover: methods to measure turnover rates on a large scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]

- 13. Dietary Leucine Supplementation Decreases Whole-Body Protein Turnover before, but Not during, Immune System Stimulation in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Leucine-d3 for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of L-Leucine-d3, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources of L-Leucine-d3, presents key experimental protocols, and visualizes the critical signaling pathway in which it is involved.

L-Leucine-d3: An Essential Tool in Modern Research

L-Leucine-d3 is a form of the essential branched-chain amino acid L-Leucine where three hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in research include use as a tracer in metabolic studies and as an internal standard for the precise quantification of L-Leucine in various biological samples.[1][2]

Sourcing High-Purity L-Leucine-d3: A Comparative Overview

The selection of a suitable L-Leucine-d3 supplier is critical to ensure the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity, chemical purity, and the availability of various package sizes. Below is a comparative table of prominent suppliers offering L-Leucine-d3 for research purposes.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Package Sizes |

| Sigma-Aldrich | L-Leucine-5,5,5-d3 | 87828-86-2 | 99% | ≥99% (CP) | 1 g |

| Cambridge Isotope Laboratories, Inc. | L-Leucine (5,5,5-D₃, 99%) | 87828-86-2 | 99% | ≥98% | 1 g |

| MedChemExpress | L-Leucine-d3 | 87828-86-2 | 99.93% | Not specified | 10 mg, 50 mg, 100 mg |

| Aladdin Scientific | L-Leucine-5, 5, 5-d3 | 87828-86-2 | min 99% | Not specified | 1 g |

| LGC Standards | L-Leucine-d3 | 87828-86-2 | Not specified | Not specified | 10 mg, 100 mg |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | L-LEUCINE (5,5,5-D3, 99%) | 87828-86-2 | 99% | 98% | 1 g |

| Toronto Research Chemicals (via Sapphire Bioscience) | L-Leucine-d3 | 87828-86-2 | Not specified | Not specified | Inquire for sizes |

Key Experimental Protocols Utilizing L-Leucine-d3

L-Leucine-d3 is instrumental in a range of sophisticated experimental techniques. The following sections provide detailed methodologies for two of its most common applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses metabolic incorporation of "heavy" amino acids to label proteins.[3] L-Leucine-d3 can be used as the "heavy" amino acid to differentiate between protein populations from different experimental conditions.

Methodology:

-

Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal L-Leucine, while the other is grown in a "heavy" medium where normal L-Leucine is replaced with L-Leucine-d3. It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled leucine (B10760876).

-

Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Once fully labeled, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, gene knockdown).

-

Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. Total protein is then extracted from the mixed cell lysate.

-

Protein Digestion: The extracted proteins are digested into peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry. Peptides containing L-Leucine will appear as doublets, with the "heavy" peptide having a mass shift corresponding to the number of deuterium atoms.

-

Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system.[4][5] L-Leucine-d3 can be used as a tracer to follow the metabolic fate of leucine through various pathways.

Methodology:

-

Tracer Experiment Design: The experiment is designed to introduce L-Leucine-d3 into the biological system of interest (e.g., cell culture, animal model) under steady-state conditions.

-

Isotope Labeling: The system is allowed to reach an isotopic steady state, where the distribution of the labeled leucine and its metabolites becomes constant over time.

-

Sample Collection and Metabolite Extraction: Samples are collected at specific time points, and metabolites are extracted.

-

Isotopomer Analysis: The isotopic labeling patterns of leucine and its downstream metabolites are measured using mass spectrometry or NMR.

-

Metabolic Modeling: A metabolic network model is constructed, and the experimental labeling data is used to constrain the model.

-

Flux Calculation: Computational algorithms are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing the Role of L-Leucine in Cellular Signaling

L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][6] The following diagrams illustrate this pathway and a general workflow for a SILAC experiment.

Caption: L-Leucine activates the mTORC1 signaling pathway.

Caption: A generalized workflow for a SILAC experiment.

References

An In-depth Technical Guide to the Safe Handling and Application of L-Leucine-d3 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and laboratory applications of L-Leucine-d3, a stable isotope-labeled amino acid crucial for modern biomedical research. This document outlines essential safety protocols, detailed experimental methodologies, and the biological context of its use, with a focus on quantitative proteomics and metabolic studies.

Safety and Handling of L-Leucine-d3

L-Leucine-d3, the deuterium-labeled form of the essential amino acid L-Leucine, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, as with any chemical substance, it should be handled with care in a laboratory setting. The toxicological properties of L-Leucine-d3 have not been thoroughly investigated, and it is primarily for research use only.[2]

Hazard Identification and Precautionary Measures

While not considered hazardous, L-Leucine-d3 may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1] Ingestion of large amounts may be harmful.[1] Therefore, standard laboratory safety precautions are recommended.

General Precautions:

-

Work in a well-ventilated area to avoid dust formation and inhalation.[3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feedingstuffs.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling L-Leucine-d3:

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from dust particles. |

| Hand Protection | Nitrile rubber gloves (tested according to EN 374). | To prevent skin contact.[3] |